molecular formula C14H12N4O2S B2646502 2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile CAS No. 1796946-97-8

2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile

Cat. No. B2646502
CAS RN: 1796946-97-8
M. Wt: 300.34
InChI Key: BEMNUBKXPAVMNQ-UHFFFAOYSA-N
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Description

2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemistry and Properties of Related Compounds

Research into compounds related to "2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile" focuses on the fascinating variability in the chemistry and properties of pyridine and pyrimidine derivatives. These studies cover the preparation, properties, spectroscopic features, structures, magnetic properties, biological, and electrochemical activities of various analogues. This broad examination highlights potential areas of interest for future investigations into unknown analogues of similar compounds (Boča, Jameson, & Linert, 2011).

Synthetic and Pharmacological Developments

The synthesis and pharmacological effects of pyrimidine derivatives, which include a wide range of activities such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties, have been extensively reviewed. This work summarizes recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of these derivatives, providing guidance for the development of new pyrimidines with enhanced anti-inflammatory activities (Rashid et al., 2021).

Sulfonamide Compounds and Their Applications

Research on sulfonamide compounds, which include a vast array of synthetic bacteriostatic antibiotics, details their significance in therapy for bacterial infections and other conditions. These compounds, also known as sulfa drugs, were the primary therapy against bacterial infections before the advent of penicillin. The review covers the scientific and patent literature on various classes of sulfonamide inhibitors, highlighting their application as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This reflects the enduring importance of sulfonamides in medicinal chemistry (Gulcin & Taslimi, 2018).

Green Synthesis Approaches

The Biginelli reaction, a one-pot synthesis method leading to dihydropyrimidinone derivatives, has been adapted to green chemistry approaches, emphasizing the synthesis of these compounds in a more environmentally friendly manner. This highlights the ongoing efforts to make chemical synthesis more sustainable while continuing to explore the vast potential of pyrimidine derivatives in various applications, including medicinal chemistry (Panda, Khanna, & Khanna, 2012).

properties

IUPAC Name

2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-7-11-3-1-2-4-14(11)21(19,20)18-6-5-13-12(9-18)8-16-10-17-13/h1-4,8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNUBKXPAVMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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